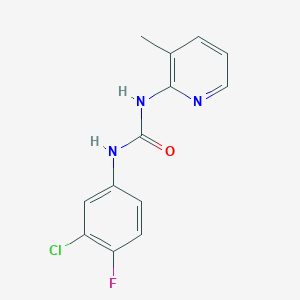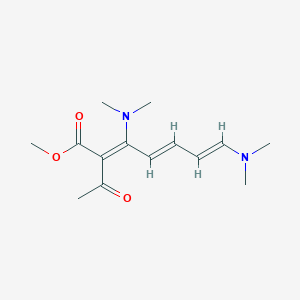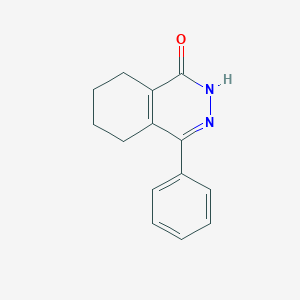
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as CFPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including protein kinase CK2, which has been implicated in various diseases, including cancer.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied extensively for its potential applications in scientific research. The compound has been shown to inhibit several enzymes, including protein kinase CK2, which has been implicated in various diseases, including cancer. N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its target proteins, which can lead to the inhibition of various cellular processes. N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to inhibit other enzymes, including casein kinase 1 and 2, and glycogen synthase kinase 3.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in lab experiments. The compound is highly potent and selective, making it useful for studying the effects of specific enzyme inhibition. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One potential area of research is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea may be useful in the treatment of various diseases, including cancer and inflammatory diseases, and further research is needed to explore its potential therapeutic applications. Finally, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea may also be useful in the study of various cellular processes, and further research is needed to fully understand its mechanism of action.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized using several methods, including the reaction of 3-chloro-4-fluoroaniline and 3-methyl-2-pyridinecarboxylic acid with urea in the presence of a catalyst. This method yields a high purity product and has been used in many studies.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSEAHBEXASKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)

![4-(2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5403840.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)
![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5403870.png)

![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)

![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
![3-(allylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403913.png)